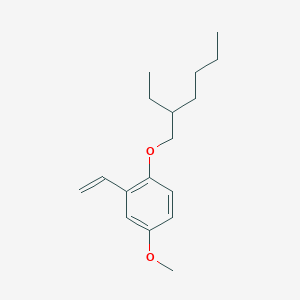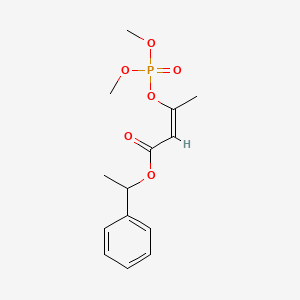
Alcool furfurylique-d5
Vue d'ensemble
Description
Furfuryl-d5 alcohol is a deuterated form of furfuryl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling. Furfuryl alcohol itself is derived from furfural, a renewable platform molecule obtained from biomass.
Applications De Recherche Scientifique
Furfuryl-d5 alcohol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its applications include:
Chemistry: Used as a tracer in studying hydrogenation and oxidation reactions.
Biology: Helps in understanding metabolic pathways involving furfuryl alcohol.
Medicine: Investigates the pharmacokinetics and metabolism of furfuryl alcohol derivatives.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Mécanisme D'action
Target of Action
Furfuryl alcohol, a derivative of furfural, is a versatile compound with a wide range of applications . It is primarily used as a singlet oxygen trapping agent and is also involved in Diels–Alder reactions . The primary targets of furfuryl alcohol are therefore singlet oxygen molecules and compounds involved in Diels–Alder reactions .
Mode of Action
Furfuryl alcohol interacts with its targets through two main mechanisms. As a singlet oxygen trapping agent, it reacts with singlet oxygen molecules, effectively reducing their concentration . In Diels–Alder reactions, furfuryl alcohol acts as a diene, reacting with dienophiles to form cyclic compounds .
Biochemical Pathways
Furfuryl alcohol is involved in several biochemical pathways. It is a product of the hydrogenation of furfural , a process that is important in the conversion of biomass into valuable chemicals . Furfuryl alcohol can also be converted into various high-value-added chemicals, including furfurylamine, furandicarboxylic acid, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, benzene, chloroform, and diethyl ether , suggesting that it could be readily absorbed and distributed in the body. The main metabolite of furfuryl alcohol in rats is furoyl glycine .
Result of Action
The reaction of furfuryl alcohol with singlet oxygen results in a decrease in the concentration of singlet oxygen, which can have various effects depending on the context . The products of Diels–Alder reactions involving furfuryl alcohol can be used in a variety of applications, including the production of sustainable building blocks and smart materials .
Action Environment
The action of furfuryl alcohol can be influenced by various environmental factors. For example, the rate of the reaction between furfuryl alcohol and singlet oxygen in aqueous solution is affected by temperature, pH, and salt content . Additionally, the yield and selectivity of the hydrogenation of furfural to furfuryl alcohol can be influenced by the applied potential .
Analyse Biochimique
Biochemical Properties
Furfuryl-d5 Alcohol plays a significant role in biochemical reactions. The presence of an aldehyde group in furfural, from which Furfuryl-d5 Alcohol is derived, makes it possible to further synthesize higher value chemicals and polymer monomers through oxidation, hydrogenation, and hydrolysis . The enzymes and proteins it interacts with are yet to be fully identified.
Cellular Effects
Furfural, from which Furfuryl-d5 Alcohol is derived, is known to have effects on microbial metabolism . It’s plausible that Furfuryl-d5 Alcohol may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of Furfuryl-d5 Alcohol involves its conversion into various chemicals through chemo-catalytic and/or bio-catalytic processes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Furfural, from which Furfuryl-d5 Alcohol is derived, is known to be involved in various metabolic pathways . This suggests that Furfuryl-d5 Alcohol may interact with similar enzymes or cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furfuryl-d5 alcohol can be synthesized through the selective hydrogenation of furfural-d5. The process involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, ensuring high selectivity and yield.
Industrial Production Methods: Industrial production of furfuryl alcohol, including its deuterated form, often involves the catalytic hydrogenation of furfural. The process can be conducted in either liquid or gas phases, with the liquid phase being more common due to better control over reaction conditions. Catalysts such as copper chromite or nickel are commonly used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Furfuryl-d5 alcohol undergoes various chemical reactions, including:
Oxidation: Converts furfuryl-d5 alcohol to furfural-d5 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield tetrahydrofurfuryl-d5 alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Deuterium gas (D2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Furfuryl-d5 alcohol → Furfural-d5
Reduction: Furfuryl-d5 alcohol → Tetrahydrofurfuryl-d5 alcohol
Substitution: Furfuryl-d5 alcohol → Various substituted furfuryl derivatives
Comparaison Avec Des Composés Similaires
Furfuryl-d5 alcohol is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Furfuryl alcohol: The non-deuterated form, commonly used in industrial applications.
Tetrahydrofurfuryl alcohol: A reduced form of furfuryl alcohol, used as a solvent and in polymer production.
Furfural: The precursor to furfuryl alcohol, used in the production of various chemicals and as a solvent
Furfuryl-d5 alcohol’s uniqueness lies in its isotopic labeling, making it an invaluable tool in scientific research for studying reaction mechanisms and pathways.
Propriétés
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-QUWGTZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Q1: What analytical techniques were employed in the study to quantify furfuryl alcohol in dairy products using furfuryl-d5 alcohol as an internal standard?
A2: The researchers used headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) to extract and quantify furfuryl alcohol. Furfuryl-d5 alcohol was added to the samples prior to extraction. The use of a ZB-5ms column enabled efficient separation of the compounds, while the MS/MS detection allowed for specific and sensitive quantification of both furfuryl alcohol and furfuryl-d5 alcohol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)




![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)




